2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound. It’s important to note that the information might be limited due to the compound’s potential novelty or specificity .
Molecular Structure Analysis
Unfortunately, there isn’t any specific information available on the molecular structure of “this compound”. The structure of a compound can typically be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Scientific Research Applications
Conformational Studies
Synthesis, Polarity, and Structure Analysis Research has been conducted on the synthesis, polarity, and structure of compounds related to 2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide, providing insights into their conformations through dipole moment methods and quantum chemical calculations. These studies offer a deeper understanding of the molecular structures and potential applications in various fields (Ishmaeva et al., 2015).
Antiviral Applications
Novel Anilidoquinoline Derivatives A novel anilidoquinoline derivative, closely related to the chemical structure of interest, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a notable decrease in viral load and increased survival in animal models infected with the Japanese encephalitis virus, highlighting its therapeutic potential in treating viral infections (Ghosh et al., 2008).
Antimicrobial and Antifungal Activities
Sulfanilamide Derivatives Synthesis and Characterization Research into sulfanilamide derivatives, which share structural similarities with this compound, has shown a range of antimicrobial and antifungal activities. These studies contribute to the development of new drugs with potential applications in combating infectious diseases (Lahtinen et al., 2014).
Pharmacological Evaluation and Drug Design
GLS Inhibitors for Cancer Therapy Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear a resemblance to the structure , have identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, suggesting potential applications in oncology (Shukla et al., 2012).
Molecular Docking and Structural Elucidation
Modafinil Analogues for Neuropharmacology Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues, which share structural features with the chemical of interest, has explored their binding affinity to dopamine and serotonin transporters. These studies inform drug design aimed at treating psychostimulant abuse and other neurological disorders (Okunola-Bakare et al., 2014).
Safety and Hazards
There isn’t any specific safety and hazard information available for “2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide”. It’s important to handle all chemicals with appropriate safety precautions, and any specific hazards would typically be listed in a compound’s Material Safety Data Sheet .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-18(14-8-3-2-4-9-14)16(19)12-20-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOZVLZHGHPZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.